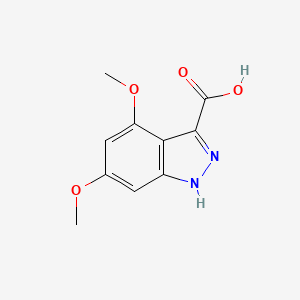

4,6-Dimethoxy-1H-indazole-3-carboxylic acid

CAS No.: 885520-36-5

Cat. No.: VC2391055

Molecular Formula: C10H10N2O4

Molecular Weight: 222.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885520-36-5 |

|---|---|

| Molecular Formula | C10H10N2O4 |

| Molecular Weight | 222.2 g/mol |

| IUPAC Name | 4,6-dimethoxy-1H-indazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H10N2O4/c1-15-5-3-6-8(7(4-5)16-2)9(10(13)14)12-11-6/h3-4H,1-2H3,(H,11,12)(H,13,14) |

| Standard InChI Key | MLZMWHRPYMZVCF-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C(=C1)OC)C(=NN2)C(=O)O |

| Canonical SMILES | COC1=CC2=C(C(=C1)OC)C(=NN2)C(=O)O |

Introduction

Chemical Structure and Properties

4,6-Dimethoxy-1H-indazole-3-carboxylic acid (CAS No.: 885520-36-5) is characterized by an indazole core structure with two methoxy groups at positions 4 and 6, and a carboxylic acid moiety at position 3. The compound has a molecular formula of C₁₀H₁₀N₂O₄ and a molecular weight of 222.2 g/mol.

Structural Features

The structure features a bicyclic aromatic system with a pyrazole ring fused to a benzene ring. The nitrogen atoms in the pyrazole ring contribute to its ability to participate in hydrogen bonding, while the methoxy groups at positions 4 and 6 enhance its lipophilicity and modify its electronic properties.

Physical and Chemical Properties

The physical and chemical properties of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid are summarized in Table 1, with some properties extrapolated from similar indazole derivatives.

Table 1: Physical and Chemical Properties of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid

*Properties estimated based on similar indazole compounds

The compound's SMILES notation is COC1=CC2=C(C(=C1)OC)C(=NN2)C(=O)O, which represents its chemical structure in a linear format suitable for computational chemistry applications.

Synthesis Methods

Several synthetic approaches can be employed to prepare 4,6-Dimethoxy-1H-indazole-3-carboxylic acid, drawing from established methods for similar indazole derivatives.

Diazotization Reaction

One of the most efficient routes involves the diazotization of ortho-aminobenzacetamides or ortho-aminobenzacetates. This method features operational simplicity, mild reaction conditions, rapid reaction rates, and high yields . The general reaction proceeds via formation of a diazonium salt intermediate, followed by an intramolecular cyclization reaction.

Suzuki-Miyaura Coupling

An alternative approach involves the Suzuki-Miyaura coupling reaction, where a 3-bromo-1H-indazole can be coupled with appropriate boronic acid derivatives, followed by functional group transformations to install the carboxylic acid moiety .

Fischer-Speier Esterification and Hydrolysis

Compounds with carboxylic acid functionalities like 4,6-Dimethoxy-1H-indazole-3-carboxylic acid can also be prepared through a two-step process involving Fischer-Speier esterification of precursor compounds to form esters, followed by hydrolysis to produce the carboxylic acid .

Analytical Characterization

Various analytical techniques can be employed to characterize 4,6-Dimethoxy-1H-indazole-3-carboxylic acid, ensuring its identity and purity.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The ¹H-NMR spectrum typically shows signals for the methoxy protons around 3.8-4.0 ppm, aromatic protons in the 7.0-8.0 ppm range, and the exchangeable NH proton of the indazole ring at approximately 13.0-14.0 ppm .

Infrared (IR) spectroscopy is useful for identifying functional groups, with characteristic absorption bands for carboxylic acid (1680-1700 cm⁻¹), NH stretching (3300-3500 cm⁻¹), and C-O stretching of the methoxy groups (1050-1150 cm⁻¹).

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for purity assessment. TLC analysis typically employs dichloromethane/methanol (95:5) as a mobile phase .

Biological Activities and Applications

Indazole derivatives, including those with carboxylic acid moieties at position 3, exhibit diverse biological activities, suggesting potential applications for 4,6-Dimethoxy-1H-indazole-3-carboxylic acid.

Pharmaceutical Applications

Indazole-3-carboxylic acid derivatives are widely utilized in pharmaceutical research and development. The 4,6-dimethoxy substitution pattern may enhance certain pharmacological properties, similar to how other dimethoxy-substituted indazoles have shown promising activities .

The compound could serve as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of drugs targeting neurological disorders . The methoxy groups at positions 4 and 6 may influence blood-brain barrier permeability and receptor binding properties.

Enzyme Inhibitory Activity

Indazole derivatives have shown inhibitory activity against various enzymes, including kinases, which are important targets in cancer therapy . Table 2 summarizes potential enzyme targets based on the activities of related indazole compounds.

Table 2: Potential Enzyme Targets for 4,6-Dimethoxy-1H-indazole-3-carboxylic acid Derivatives

| Enzyme Target | Mechanism | Potential Application |

|---|---|---|

| Fibroblast Growth Factor Receptor (FGFR) | ATP-competitive inhibition | Cancer therapy |

| Cyclin-Dependent Kinases (CDKs) | Cell cycle regulation disruption | Anti-proliferative agents |

| Aurora Kinases | Mitotic process inhibition | Anti-cancer agents |

| Indoleamine 2,3-dioxygenase (IDO1) | Tryptophan metabolism modulation | Immunomodulation |

Research and Analytical Applications

The compound may also serve as a valuable research tool in biochemical studies investigating the mechanisms of action of various enzymes and receptors . Its potential applications extend to:

-

Probe development for fluorescence-based assays

-

Standard compound in analytical methods

-

Building block for the synthesis of more complex molecules with biological activity

Structure-Activity Relationships

The biological activity of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid and its derivatives is influenced by several structural features.

Effect of Methoxy Substitution

The methoxy groups at positions 4 and 6 significantly affect the compound's physicochemical properties and biological activities. They increase lipophilicity, which may enhance membrane permeability while also serving as hydrogen bond acceptors in ligand-receptor interactions.

Role of the Carboxylic Acid Group

The carboxylic acid moiety at position 3 can participate in hydrogen bonding interactions with target proteins. It also serves as a versatile handle for derivatization, allowing for the preparation of various amides, esters, and other functional group transformations .

Comparison with Related Compounds

Structural modifications of the indazole scaffold can significantly alter biological activity. For instance, changes in the position of the methoxy groups from 4,6 to 5,6 or substitution with other groups like halogens can lead to compounds with different activity profiles .

Synthetic Transformations

4,6-Dimethoxy-1H-indazole-3-carboxylic acid can undergo various chemical transformations, particularly at the carboxylic acid moiety, to generate derivatives with potentially enhanced biological activities.

Amide Formation

The carboxylic acid group can be converted to amides using coupling reagents such as carbonyldiimidazole (CDI), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI), or O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU) . This transformation is particularly important for the synthesis of biologically active compounds.

Ester Formation

Fischer-Speier esterification can be employed to convert the carboxylic acid to esters, which may serve as prodrugs or intermediates for further transformations .

Weinreb Amide Formation

Reaction with N,O-dimethylhydroxylamine in the presence of coupling agents can produce Weinreb amides, which serve as useful intermediates for the preparation of ketones and aldehydes .

Future Research Directions

Several promising avenues exist for future research on 4,6-Dimethoxy-1H-indazole-3-carboxylic acid and its derivatives.

Medicinal Chemistry Applications

Further exploration of structure-activity relationships could lead to the development of novel therapeutic agents. Particularly promising are applications in cancer therapy, given the established activity of indazole derivatives against various kinases implicated in cancer pathogenesis .

Material Science Applications

The compound's unique structural features might be exploited in the development of advanced materials, such as polymers and coatings with specialized properties .

Novel Synthetic Methodologies

Development of more efficient, eco-friendly synthetic routes to access 4,6-Dimethoxy-1H-indazole-3-carboxylic acid and its derivatives remains an important area for future research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume